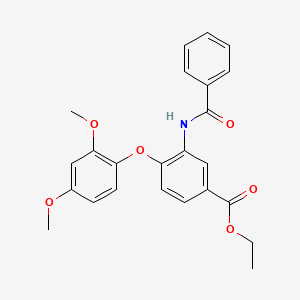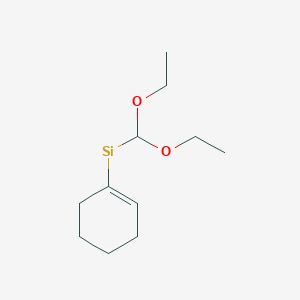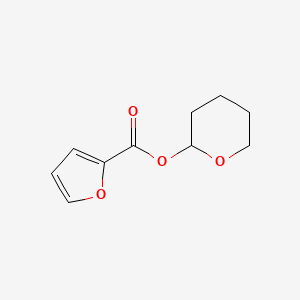![molecular formula C30H28N6O8 B14380785 N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine CAS No. 89950-59-4](/img/structure/B14380785.png)
N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine: is a complex organic compound characterized by the presence of multiple nitrophenyl groups attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the amine groups with the nitrophenylmethyl groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenyl groups can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: N1,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion transport and storage in biological systems.
Industry: Used in the development of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage and separation.
Mécanisme D'action
The mechanism by which N1,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine exerts its effects is primarily through its ability to chelate metal ions. The ethane-1,2-diamine backbone provides two nitrogen atoms that can coordinate with metal ions, while the nitrophenyl groups offer additional coordination sites. This multi-dentate binding mode allows for the formation of stable metal complexes, which can then participate in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Similar structure but with pyridyl groups instead of nitrophenyl groups.
N,N,N’,N’-Tetrakis(2-bromophenyl)methyl)ethane-1,2-diamine: Similar structure but with bromophenyl groups instead of nitrophenyl groups.
Uniqueness: N1,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine is unique due to the presence of nitrophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and its ability to form complexes with metal ions, making it particularly useful in specific applications such as catalysis and materials science.
Propriétés
Numéro CAS |
89950-59-4 |
|---|---|
Formule moléculaire |
C30H28N6O8 |
Poids moléculaire |
600.6 g/mol |
Nom IUPAC |
N,N,N',N'-tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C30H28N6O8/c37-33(38)27-13-5-1-9-23(27)19-31(20-24-10-2-6-14-28(24)34(39)40)17-18-32(21-25-11-3-7-15-29(25)35(41)42)22-26-12-4-8-16-30(26)36(43)44/h1-16H,17-22H2 |
Clé InChI |
WZNNQOXQTWXJES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3[N+](=O)[O-])CC4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


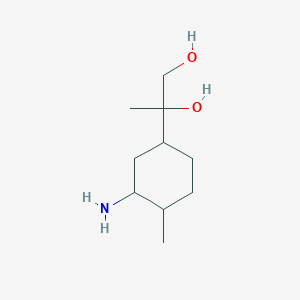
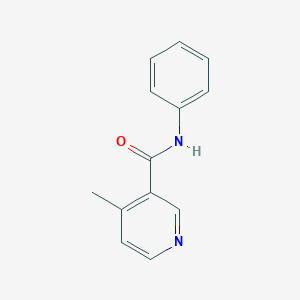
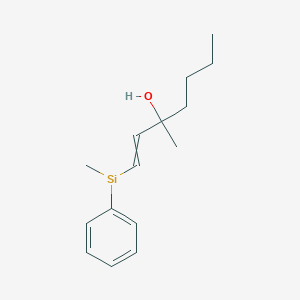
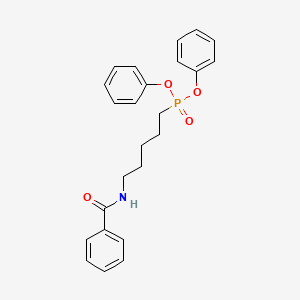
![2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile](/img/structure/B14380730.png)
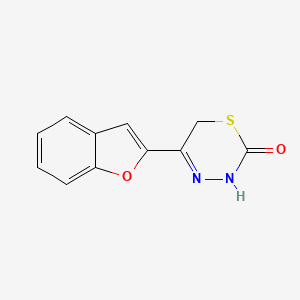
![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)

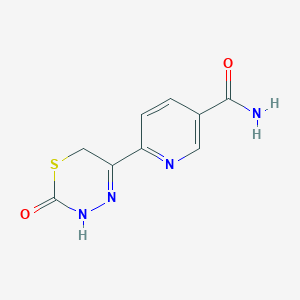
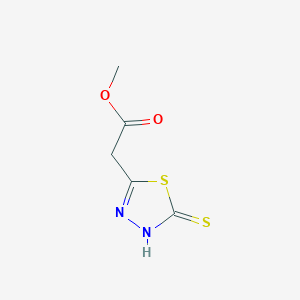
![N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14380760.png)
